PhenoFluor(c)Mix

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

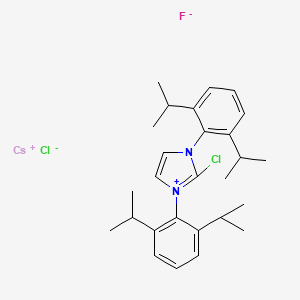

Structure

3D Structure of Parent

属性

IUPAC Name |

cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNDOFVAHQKSBA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Cl2CsFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of PhenoFluorMix deoxyfluorination?

An In-depth Technical Guide to PhenoFluorMix Deoxyfluorination

Introduction

PhenoFluorMix is a deoxyfluorinating reagent system that facilitates the conversion of phenols and heterocycles to their corresponding aryl fluorides.[1][2] Developed as a practical alternative to its predecessor, PhenoFluor, PhenoFluorMix is a stable, solid reagent that overcomes the challenges associated with the moisture sensitivity and hydrolysis of the original formulation.[1][2] It is a pre-mixed, air-stable, and storable mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2] This operational simplicity and scalability make it a valuable tool in medicinal chemistry and drug development for the late-stage introduction of fluorine atoms into complex molecules.[1][3]

The reagent demonstrates a broad substrate scope, effectively fluorinating electron-rich, electron-poor, and sterically hindered phenols while tolerating a wide array of functional groups such as aldehydes, ketones, and olefins.[1] Mechanistically, the reaction is proposed to proceed through a concerted nucleophilic aromatic substitution (CSNAr) pathway, which avoids the generation of charged intermediates and contributes to its wide functional group tolerance.[3][4][5]

Core Mechanism of Deoxyfluorination

The deoxyfluorination of phenols using PhenoFluorMix is a robust process that does not form the "PhenoFluor" reagent in situ.[1] Instead, the mechanism relies on the distinct roles of its two components to activate the phenol and deliver the fluoride nucleophile.

-

Activation of the Phenol: The N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride acts as the activating agent. The phenol's hydroxyl group displaces the chloride on the imidazolium salt, forming a highly reactive phenoxy-imidazolium intermediate. This conversion transforms the poor hydroxyl leaving group into a good, neutral urea-based leaving group.

-

Nucleophilic Attack by Fluoride: Cesium fluoride (CsF) serves as the fluoride source. The fluoride anion attacks the carbon atom of the C-O bond in the activated intermediate.

-

Concerted Nucleophilic Aromatic Substitution (CSNAr): Mechanistic studies suggest that the reaction proceeds via a concerted transition state.[5] In this pathway, the nucleophilic attack by the fluoride and the departure of the imidazolium-based leaving group occur simultaneously. This avoids the formation of a high-energy Meisenheimer complex, which is typical for traditional SNAr reactions, and minimizes the buildup of charge on the aromatic ring in the transition state.[4] This concerted nature is key to the reaction's high functional group tolerance, particularly for electron-rich arenes.[4][5]

-

Role of Hydrogen Bonding: Uniquely, hydrogen bonding appears to be crucial for this fluorination method.[6] This is in contrast to conventional nucleophilic fluorinations where hydrogen bonding reduces the nucleophilicity of the fluoride. It is proposed that hydrogen bonding facilitates the fluoride substitution, possibly through the formation of a bifluoride salt intermediate.[6]

The overall transformation results in the ipso-substitution of the hydroxyl group with a fluorine atom and the generation of a stoichiometric amount of a stable urea byproduct.[6]

Visualized Mechanisms and Workflows

The following diagrams illustrate the key processes in PhenoFluorMix deoxyfluorination.

Caption: High-level experimental workflow for PhenoFluorMix deoxyfluorination.

Caption: Proposed concerted nucleophilic aromatic substitution (CSNAr) mechanism.

Data Presentation

General Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Reagent | PhenoFluorMix | A pre-mixture of chloroimidazolium salt and CsF.[1][2] |

| Equivalents | 1.5 equiv of Chloroimidazolium Salt | --- |

| Fluoride Source | CsF | Used in large excess (e.g., 8.0-10.0 equiv).[7] Must be finely ground and dried.[8] |

| Solvent | Anhydrous Toluene, Dioxane | Toluene is commonly used.[8][9] Anhydrous conditions are critical for optimal results.[1][10] |

| Temperature | 110–140 °C | Optimal yields may require heating the reagent at 140 °C under vacuum before the reaction.[1] |

| Reaction Time | 10–24 hours | Varies depending on the substrate.[8][11] |

Substrate Scope and Limitations

| Functional Group Class | Tolerance | Notes |

| Aldehydes, Ketones | Tolerated | PhenoFluorMix shows good chemoselectivity and does not typically convert carbonyls to gem-difluorides.[1][12] |

| Olefins | Tolerated | The reagent is compatible with carbon-carbon double bonds.[1] |

| Halogens (Aryl) | Tolerated | Aryl chlorides, bromides, and iodides are generally compatible.[1] |

| Esters, Tertiary Amides | Tolerated | These functional groups are well tolerated.[8] |

| Basic Nitrogen Heterocycles | Tolerated | Pyridines, quinolines, and imidazoles are suitable substrates.[8] |

| Carboxamides (with N-H) | Not Tolerated | Primary and secondary amides are generally incompatible.[1][8] |

| Carbamates | Not Tolerated | Phenols with carbamate groups are less effective substrates.[1] |

| Alcohols | Not Tolerated | Strong hydrogen-bond donors like alcohols can interfere with the reaction.[6] |

| Five-Membered Heterocycles | Poorly Tolerated | Can be less effective substrates.[1] |

| ortho-Substitution | Can be Inefficient | Especially when the phenol is electron-rich, ortho substitution can lead to lower yields.[8] |

Experimental Protocols

The following is a general, representative protocol for the deoxyfluorination of a phenol using PhenoFluorMix, synthesized from published procedures.[7][8][11]

1. Reagent Preparation and Drying

-

PhenoFluorMix is a physical mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF.[1]

-

For optimal results, the pre-mixed reagent should be dried before use.[1]

-

Procedure: Place the required amount of PhenoFluorMix in a Schlenk flask equipped with a stir bar. Evacuate the flask under high vacuum and heat it in an oil bath at 140 °C for 1 hour.[11] After heating, remove the oil bath and allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen.

2. Reaction Setup

-

Procedure: To the flask containing the dried PhenoFluorMix, add the phenol substrate (1.0 equiv) under an inert atmosphere.

-

Add anhydrous solvent (e.g., toluene) via syringe. The mixture will be a heterogeneous suspension.[11]

-

Seal the flask and place it in a preheated oil bath at the desired reaction temperature (typically 110–140 °C).

3. Reaction Monitoring and Workup

-

Procedure: Stir the reaction mixture vigorously at the set temperature for 10–24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Expose the mixture to air and filter it through a pad of Celite or silica gel, eluting with a solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[8]

4. Purification

-

Procedure: Concentrate the collected filtrate using a rotary evaporator to remove the solvent.[11]

-

The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure aryl fluoride product.[7] The choice of eluent for chromatography will depend on the polarity of the product.

References

- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 2. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brynmawr.edu [brynmawr.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Deoxyfluorination of Phenols [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

PhenoFluorMix: A Technical Guide to Synthesis and Application in Deoxyfluorination

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PhenoFluorMix, a practical and chemoselective reagent for the deoxyfluorination of phenols. Addressing the limitations of its predecessor, PhenoFluor, particularly its moisture sensitivity, PhenoFluorMix has emerged as a robust and user-friendly tool in medicinal chemistry and drug development.[1][2][3] It is a stable, air-storable mixture that can be prepared on a large scale, facilitating its use in various synthetic applications, including late-stage fluorination of complex molecules.[1][4][5]

Core Concepts and Advantages

PhenoFluorMix is a pre-mixed reagent composed of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][3] Unlike PhenoFluor, PhenoFluorMix does not hydrolyze upon exposure to water and can be conveniently dried before use, ensuring consistent and reproducible results.[1] Mechanistically, it is important to note that PhenoFluorMix does not form PhenoFluor in situ.[1] This distinction contributes to its unique chemoselectivity in fluorination reactions.[1] The reagent demonstrates a broad substrate scope, tolerating a variety of functional groups such as aldehydes, ketones, olefins, and halogens, making it highly valuable for the synthesis of complex fluorinated molecules.[1]

Experimental Workflow

The general workflow for the synthesis and application of PhenoFluorMix is a multi-step process that begins with the synthesis of the chloroimidazolium chloride precursor, followed by its mixture with CsF to form PhenoFluorMix, and finally, its use in the deoxyfluorination of a phenol substrate.

Caption: Synthesis and Application Workflow of PhenoFluorMix.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis and application of PhenoFluorMix, compiled from various sources.

| Parameter | Value | Conditions/Notes | Source |

| Precursor Synthesis | |||

| 2,6-diisopropylaniline | 2.0 equiv | Relative to glyoxal | [6] |

| Glyoxal | 1.0 equiv | 40% aqueous solution | [6][7] |

| Acetic Acid | 0.035 equiv | Catalyst | [6] |

| Paraformaldehyde | 1.0 equiv | Relative to diazabutadiene | [6] |

| TMSCl | 1.0 equiv | In EtOAc | [6] |

| t-BuOK | 1.25 equiv | For chlorination step | [8] |

| PhenoFluorMix Preparation | |||

| N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride | 1.5 equiv | Relative to phenol substrate | [8] |

| Cesium Fluoride (CsF) | 8.0 - 10.0 equiv | Relative to phenol substrate | [6][8] |

| Deoxyfluorination Reaction | |||

| Reaction Temperature | 140 °C | For drying PhenoFluorMix | [1][8] |

| Reaction Temperature | 110 °C | For deoxyfluorination of phenols | [9][10] |

| Reaction Time | 24 h | Typical for deoxyfluorination | [9][10] |

| Yield of PhenoFluor (related reagent) | 93% | On a 25.0 g scale using toluene as solvent | [7][9] |

Detailed Experimental Protocols

Synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride

This protocol is adapted from established procedures and involves a two-step synthesis from commercially available starting materials.[6][7]

Step 1: Synthesis of N,N′-1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

-

In a round-bottomed flask, charge methanol, 2,6-diisopropylaniline (2.0 equiv), and a catalytic amount of acetic acid (0.035 equiv).[6]

-

In a separate flask, dissolve glyoxal (1.0 equiv, 40% in water) in methanol.[6]

-

Add the glyoxal solution to the aniline solution over a few minutes.[6]

-

Stir the reaction mixture at room temperature. The product, a yellow solid, will precipitate.[6]

-

Isolate the solid by filtration and dry under vacuum to yield N,N′-1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene.[6]

Step 2: Synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)

-

In a reaction flask, charge the diazabutadiene from the previous step, paraformaldehyde (1.0 equiv), and ethyl acetate.[6]

-

Heat the mixture to 70 °C.[6]

-

Add a solution of chlorotrimethylsilane (TMSCl, 1.0 equiv) in ethyl acetate dropwise over 45 minutes, maintaining the temperature between 65-75 °C.[6]

-

Continue stirring at 70 °C for an additional 2 hours.[6]

-

Cool the reaction mixture and isolate the product by filtration.

Step 3: Synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride

-

In a flask, combine N,N′-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (1.0 equiv) and potassium tert-butoxide (t-BuOK, 1.25 equiv).[8]

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen).[8]

-

Add anhydrous solvent (e.g., THF) and stir the mixture.[9]

-

After the reaction is complete, the solvent is evaporated, and the residue is treated with a chlorinating agent. A detailed procedure can be found in the supporting information of the cited literature.[9]

Preparation of PhenoFluorMix

This procedure describes the simple mixing of the precursor salt with cesium fluoride.

-

In a Schlenk flask, add N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equiv) and cesium fluoride (CsF, 8.0 equiv).[8]

-

Manually shake the flask for approximately 30 seconds to obtain a colorless powder, which is PhenoFluorMix.[8]

-

For optimal results, heat the mixture at 140 °C under vacuum for 1 hour to ensure it is anhydrous.[1][8]

-

Allow the flask to cool to room temperature before use.[8]

General Protocol for Deoxyfluorination of Phenols

This protocol outlines the use of the prepared PhenoFluorMix for the conversion of a phenol to its corresponding aryl fluoride.

-

To a reaction vessel containing the prepared and dried PhenoFluorMix, add the phenol substrate (1.0 equiv) and an anhydrous solvent (e.g., toluene or dioxane).[9][10]

-

Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.[9][10]

-

After cooling to room temperature, filter the mixture through a pad of Celite, eluting with a suitable solvent like dichloromethane.[9][10]

-

Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to obtain the desired fluorinated product.[10]

Signaling Pathway Representation (Reaction Mechanism)

As PhenoFluorMix is a synthetic reagent, a "signaling pathway" in the biological sense is not applicable. The following diagram illustrates the proposed chemical pathway for the deoxyfluorination of phenols using PhenoFluorMix. The reaction is believed to proceed through a concerted nucleophilic aromatic substitution (cSNAr) mechanism for electron-rich phenols.[7]

Caption: Proposed Mechanism of PhenoFluorMix Deoxyfluorination.

References

- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 2. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]

- 3. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PhenoFluor™ Deoxyfluorination Solution [merckmillipore.com]

- 6. orgsyn.org [orgsyn.org]

- 7. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dash.harvard.edu [dash.harvard.edu]

PhenoFluorMix: A Technical Guide to its Chemical Properties and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of PhenoFluorMix, a deoxyfluorinating reagent, for researchers, scientists, and drug development professionals. The document outlines its chemical properties, stability, and includes detailed experimental protocols and mechanistic insights.

Core Chemical Properties

PhenoFluorMix is a bench-stable mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF), typically in a 1:2 weight ratio.[1] This formulation offers a significant advantage over its predecessor, PhenoFluor, as it is not sensitive to moisture and can be handled in the air.[2][3]

Table 1: Chemical Properties of PhenoFluorMix Components

| Property | N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride | Cesium Fluoride (CsF) |

| Molecular Formula | C₂₇H₃₆ClN₂⁺ · Cl⁻ | CsF |

| Molecular Weight | 459.49 g/mol | 151.90 g/mol |

| Appearance | White to off-white powder | White crystalline solid |

| Melting Point | 228.65 °C[4] | 682 °C |

| Solubility | Soluble in dichloromethane, acetonitrile, and dimethyl sulfoxide; partially soluble in toluene and dioxane.[5] | Highly soluble in water; soluble in methanol; sparingly soluble in ethanol and acetone.[5] |

| CAS Number | 1228185-09-8 | 13400-13-0 |

Stability and Handling

A key feature of PhenoFluorMix is its enhanced stability compared to other fluorinating reagents. It is described as a benchtop stable solid that can be stored in the air for extended periods without significant decomposition.[2][3] Unlike PhenoFluor, PhenoFluorMix does not hydrolyze when exposed to water.[2][3] However, for optimal performance in deoxyfluorination reactions, it is recommended to use the reagent under anhydrous conditions. If the reagent has absorbed moisture, it can be dried by heating at 140 °C under vacuum prior to use.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the chloroimidazolium salt component of PhenoFluorMix and a general procedure for its application in the deoxyfluorination of phenols. These protocols are based on peer-reviewed literature.

Synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride

This procedure outlines the multi-step synthesis of the chloroimidazolium chloride salt, a key component of PhenoFluorMix.

Step-by-step procedure: A detailed, gram-scale procedure for the synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride has been published in Organic Syntheses. This procedure involves the initial formation of a diimine from 2,6-diisopropylaniline and glyoxal, followed by cyclization with paraformaldehyde and subsequent chlorination.

General Procedure for Deoxyfluorination of Phenols using PhenoFluorMix

This protocol provides a general method for the deoxyfluorination of a phenolic substrate using the pre-mixed PhenoFluorMix reagent.

Detailed Methodology: In a typical procedure, the phenol substrate and PhenoFluorMix are combined in a reaction vessel under an inert atmosphere. Anhydrous solvent (such as toluene or dioxane) is added, and the mixture is stirred at room temperature for a short period before being heated. Reaction times and temperatures vary depending on the reactivity of the phenol. Upon completion, the reaction is cooled, filtered to remove insoluble salts, and the filtrate is concentrated. The crude product is then purified, typically by flash column chromatography.

Mechanism of Deoxyfluorination

The deoxyfluorination of phenols with PhenoFluorMix is proposed to proceed through a concerted nucleophilic aromatic substitution (cSₙAr) mechanism, particularly for electron-rich phenols.[6] This pathway is distinct from a classical two-step SₙAr mechanism that involves a Meisenheimer intermediate.

The reaction is initiated by the activation of the phenol with the chloroimidazolium salt to form an aryloxyimidazolium intermediate. The fluoride ion, provided by CsF, then acts as a nucleophile. In the concerted transition state, the C-F bond is formed concurrently with the cleavage of the C-O bond, avoiding the formation of a high-energy Meisenheimer complex. This lower activation energy pathway allows for the fluorination of a broader range of phenols, including those with electron-donating groups.[3]

Conclusion

PhenoFluorMix is a valuable reagent for the deoxyfluorination of phenols and other substrates, offering operational simplicity and enhanced stability. Its unique reactivity profile, governed by a proposed concerted mechanism, allows for the late-stage functionalization of complex molecules, a critical capability in drug discovery and development. This guide provides a foundational understanding of PhenoFluorMix to aid researchers in its effective application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

PhenoFluorMix: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhenoFluorMix is a stable, air- and moisture-tolerant reagent used for the chemoselective deoxyfluorination of phenols and heterocyles.[1][2] Developed as a practical alternative to the more moisture-sensitive PhenoFluor, it is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1] Its stability allows for easier handling and storage, making it a valuable tool in medicinal chemistry and drug development for the synthesis of fluorinated compounds.[1] This guide provides a detailed overview of the safety data, handling precautions, and experimental considerations for PhenoFluorMix.

Safety Data and Hazard Information

PhenoFluorMix is classified as a hazardous substance. The following tables summarize the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

| Hazard Class | Category | Route of Exposure | Target Organs |

| Acute Toxicity | 4 | Oral | - |

| Skin Corrosion/Irritation | 2 | Skin | - |

| Serious Eye Damage/Eye Irritation | 1 | Eyes | - |

| Reproductive Toxicity | 2 | - | - |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Inhalation | Respiratory system |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | - | Kidney, Adrenal gland |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | - | - |

Source: Sigma-Aldrich

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements (H-codes) |

|

| Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H314: Causes severe skin burns and eye damage.[3] H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. H361d: Suspected of damaging the unborn child. H373: May cause damage to organs (Kidney, Adrenal gland) through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects. EUH032: Contact with acids liberates very toxic gas. |

Source: Sigma-Aldrich, Tokyo Chemical Industry Co., Ltd.[3]

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, powder to crystal.[3] |

| Appearance | White to almost white.[3] |

| Melting Point | 229 °C[3] (228.65 °C) |

| Flash Point | Not applicable. |

| Storage Class | 11 (Combustible Solids). |

| WGK (Germany) | 3 (Highly hazardous for water). |

Handling and Storage Precautions

Proper handling and storage of PhenoFluorMix are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling PhenoFluorMix. The following PPE is recommended:

-

Eye Protection: Wear chemical safety goggles and a face shield.[3]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).[3]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.[3]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Do not breathe dust or mists.[3]

Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling PhenoFluorMix.

Storage

-

Store in a cool, dark, and dry place, preferably at <15°C.[3]

-

Keep the container tightly closed and store under an inert gas atmosphere.[3]

-

PhenoFluorMix is moisture-sensitive and should be protected from humidity.[3]

-

Store locked up.[3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

-

Specific Hazards: Thermal decomposition can produce toxic fumes.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Experimental Protocols

A typical experimental procedure for the deoxyfluorination of a phenol using PhenoFluorMix is as follows. A thorough hazard analysis and risk assessment should be conducted before starting any reaction.[4]

General Deoxyfluorination Procedure

-

Preparation: In a well-ventilated fume hood, add the phenol substrate and PhenoFluorMix to a dry reaction vessel equipped with a magnetic stir bar.

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene) to the reaction vessel.[3]

-

Reaction: Stir the mixture at room temperature for a short period, then heat to the desired reaction temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).[3]

-

Workup: After cooling to room temperature, the reaction mixture is typically filtered to remove solid byproducts.

-

Purification: The crude product is then purified, commonly by flash column chromatography on silica gel.[3][4]

The following diagram outlines the general workflow for a deoxyfluorination reaction with PhenoFluorMix.

Disposal Considerations

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Waste should be handled as hazardous material.

Conclusion

PhenoFluorMix is a valuable reagent for the synthesis of fluorinated molecules. While it offers advantages in terms of stability and ease of use, it is a hazardous substance that requires careful handling. By adhering to the safety precautions, using appropriate personal protective equipment, and following the recommended experimental procedures, researchers can safely and effectively utilize PhenoFluorMix in their work. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 2. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhenoFluor(TM) Mix 1648825-53-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. orgsyn.org [orgsyn.org]

The Indispensable Role of Cesium Fluoride in PhenoFluorMix: A Technical Guide

Introduction

In the realm of modern synthetic chemistry, the development of efficient and selective fluorination methods is of paramount importance, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. PhenoFluorMix has emerged as a robust and practical reagent for the deoxyfluorination of phenols, converting a hydroxyl group directly into a carbon-fluorine bond. It is a stable, solid mixture composed of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2] Unlike its predecessor, PhenoFluor, PhenoFluorMix exhibits remarkable stability in the presence of air and moisture, making it a more user-friendly and storable reagent.[1] This guide provides an in-depth technical examination of the core functions of cesium fluoride within the PhenoFluorMix system, detailing its mechanistic role, experimental protocols, and impact on reaction efficiency.

Core Function of Cesium Fluoride (CsF)

Cesium fluoride is not merely an additive but a critical component of the PhenoFluorMix reagent, playing a multifaceted role essential for the deoxyfluorination process.

-

Primary Fluoride Source: The most fundamental role of CsF is to serve as the source of the fluoride anion (F⁻).[3] This nucleophilic fluoride is directly incorporated into the aromatic ring during the substitution of the phenolic hydroxyl group. The high reactivity and solubility of CsF in organic solvents, compared to other alkali metal fluorides like KF or NaF, make it the ideal choice for this transformation, ensuring a sufficient concentration of active fluoride ions in the reaction medium.[4]

-

Reaction Activation: The reaction mechanism proceeds through the formation of a 2-phenoxyimidazolium intermediate. Computational studies on related systems suggest that an external fluoride source, such as CsF, is crucial for activating this intermediate.[5] It is proposed that the fluoride anion from CsF facilitates the key C-F bond-forming step by attacking the activated phenol.

-

Base Properties: As a salt of a strong base (CsOH) and a weak acid (HF), cesium fluoride is moderately basic.[3] This inherent basicity can be beneficial in the reaction environment, potentially assisting in the initial interaction between the acidic phenol and the chloroimidazolium salt.

Mechanistic Pathway of Deoxyfluorination

The deoxyfluorination of phenols using PhenoFluorMix is understood to proceed via a Concerted Nucleophilic Aromatic Substitution (CSNAr) mechanism.[5] This pathway is distinct from the classical stepwise SNAr mechanism, as it does not involve the formation of a discrete, negatively charged Meisenheimer intermediate. The concerted nature of the reaction contributes to its broad functional group tolerance.[5]

The proposed mechanism involves the following key stages:

-

Activation of Phenol: The phenol substrate first reacts with the electrophilic N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium cation.

-

Formation of Intermediate: This initial reaction forms a reactive 2-phenoxyimidazolium intermediate.

-

Nucleophilic Attack and C-F Bond Formation: A fluoride anion, delivered by CsF, engages in a concerted nucleophilic attack on the intermediate. This single step involves the cleavage of the C-O bond and the formation of the new C-F bond, leading directly to the aryl fluoride product.[5]

References

- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Caesium fluoride - Wikipedia [en.wikipedia.org]

- 4. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]

PhenoFluorMix: A Technical Guide to the Mechanism of Phenol Deoxyfluorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of PhenoFluorMix, a pivotal reagent in modern medicinal chemistry for the deoxyfluorination of phenols. Developed to overcome the limitations of its predecessor, PhenoFluor, this reagent offers a practical, bench-stable, and operationally simple method for the synthesis of aryl fluorides, a critical motif in pharmaceuticals and agrochemicals. This document outlines the core mechanism of action, presents quantitative data on its substrate scope, and provides detailed experimental protocols for its application.

Core Mechanism of Phenol Activation and Fluorination

PhenoFluorMix is a pre-mixed, moisture-insensitive formulation of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2] Its development addressed the significant challenge of hydrolysis and storage associated with the original PhenoFluor reagent.[3][4] The reaction converts a phenolic hydroxyl group directly into a C-F bond, a transformation of significant value in late-stage functionalization.

The mechanism proceeds via the activation of the phenol's hydroxyl group, followed by a nucleophilic attack by the fluoride ion.[1] For the majority of substrates, particularly electron-rich phenols, the reaction does not follow a classic two-step SNAr pathway involving a Meisenheimer intermediate. Instead, extensive studies support a concerted nucleophilic aromatic substitution (cSNAr) mechanism.[1][5][6] This pathway involves a single, neutral, four-membered transition state where the fluoride attack and leaving group departure occur simultaneously.[5][6] This concerted process avoids the significant buildup of negative charge on the aromatic ring in the transition state.[5]

The electronic properties of the phenol substrate significantly influence the reaction rate. Phenols substituted with electron-withdrawing groups tend to react faster.[1] This observation is consistent with the cSNAr mechanism, where even a partial negative charge buildup in the transition state is stabilized by such groups, thereby lowering the activation energy.[1] Conversely, electron-donating groups can slow the reaction.[1]

It is noteworthy that the mechanism can be altered. When phenols are activated through η6 π-coordination to a ruthenium complex, the RuCp fragment withdraws sufficient electron density to favor a classic SNAr mechanism via a Meisenheimer complex.[7][8]

Quantitative Data: Substrate Scope and Yields

PhenoFluorMix demonstrates a broad substrate scope, effectively fluorinating phenols with electron-donating, electron-neutral, and electron-withdrawing substituents.[1] The following table summarizes representative examples of its application, highlighting the reaction conditions and corresponding yields.

| Substrate | Substituent Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(Methylsulfonyl)phenol | Electron-Withdrawing | Toluene | 110 | 24 | 99 | |

| 4-Cyanophenol | Electron-Withdrawing | Toluene | 110 | 24 | 95 | [3] |

| 4-Nitrophenol | Electron-Withdrawing | Toluene | 110 | 24 | 91 | [3] |

| Phenol | Neutral | Toluene | 110 | 24 | 78 | [3] |

| 4-Methoxyphenol | Electron-Donating | Toluene | 110 | 24 | 65 | [3] |

| Estradiol Derivative | Complex/Mixed | Toluene | 110 | 24 | 85 | [4] |

| 2-Naphthol | Neutral (Fused Ring) | Toluene | 110 | 24 | 88 | [3] |

| 3-Hydroxypyridine | Heterocycle | Dioxane | 110 | 24 | 75 | [9] |

Detailed Experimental Protocols

Successful deoxyfluorination with PhenoFluorMix relies on careful attention to experimental setup and conditions, particularly the removal of adsorbed water from the reagent mixture.

Logical Workflow for PhenoFluorMix Reactions

The general procedure follows a straightforward sequence of reagent preparation, reaction execution, and product purification.

Protocol 1: Reagent Preparation and Drying

This step is critical for ensuring the full activity of the reagent and achieving high, reproducible yields.[1][4]

-

Assembly: In a Schlenk flask, combine N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equiv) and cesium fluoride (CsF) (8.0 to 10.0 equiv).[4]

-

Mixing: Shake the flask manually for approximately 30 seconds to afford a colorless, powdered mixture known as PhenoFluorMix.[4][10]

-

Drying: Equip the flask with a glass stopper, connect it to a Schlenk line via the side arm, and evacuate the flask.[4][10]

-

Heating: While under vacuum, heat the flask in an oil bath preheated to 140 °C for 1 hour. This procedure effectively removes adsorbed water.[1][4]

-

Cooling: Remove the oil bath and allow the flask to cool to room temperature under vacuum or an inert atmosphere. The dried PhenoFluorMix is now ready for use.[4]

Protocol 2: General Deoxyfluorination of a Phenol

This procedure is adapted from a representative synthesis.

-

Reaction Setup: To the flask containing the pre-dried PhenoFluorMix, add the phenol substrate (1.0 equiv) and anhydrous toluene (e.g., 0.1 M concentration relative to the substrate).

-

Initial Stirring: Stir the resulting mixture at 23 °C for 30 minutes.

-

Heating: Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to 23 °C.

Protocol 3: Workup and Purification

-

Filtration: Filter the cooled reaction mixture through a pad of Celite, eluting with a suitable solvent such as dichloromethane or ethyl acetate (e.g., 3 x 4 mL).[9]

-

Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude residue by flash silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure aryl fluoride.

Summary and Outlook

PhenoFluorMix has established itself as a robust and reliable reagent for the deoxyfluorination of phenols. Its key advantages—bench stability, operational simplicity, and broad functional group tolerance—make it an invaluable tool for late-stage fluorination in complex molecule synthesis.[1][4][7] The underlying concerted nucleophilic aromatic substitution mechanism rationalizes its wide applicability and chemoselectivity.[6] For professionals in drug discovery and development, PhenoFluorMix provides an accessible and efficient method to introduce fluorine into lead compounds, enabling the rapid exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

References

- 1. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]

- 2. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. brynmawr.edu [brynmawr.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Structure and Application of PhenoFluorMix for Deoxyfluorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PhenoFluorMix, a powerful and versatile reagent for the deoxyfluorination of phenols and heterocycles. This document details the core components of PhenoFluorMix, its mechanism of action, and provides detailed experimental protocols for its preparation and use. Quantitative data on its substrate scope and yields are presented in structured tables for clear comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Core Components and Structure

PhenoFluorMix is a stable, air- and moisture-tolerant deoxyfluorinating reagent. Unlike its predecessor, PhenoFluor, it is a pre-mixed formulation that does not require handling under inert atmosphere, making it a more practical choice for a wide range of laboratory settings.[1][2]

The two core components of PhenoFluorMix are:

-

N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride: This bulky imidazolium salt is the active component that facilitates the conversion of the phenolic hydroxyl group into a good leaving group.

-

Cesium Fluoride (CsF): This serves as the fluoride source for the nucleophilic substitution reaction.

PhenoFluorMix is typically prepared by mixing these two components, and it can be stored for extended periods without significant degradation.[2]

Mechanism of Action

The deoxyfluorination of phenols using PhenoFluorMix proceeds via a concerted nucleophilic aromatic substitution (SNAr) mechanism.[2] A key feature of this reagent is that it does not form PhenoFluor in situ. The bulky diisopropylphenyl groups on the imidazolium salt play a crucial role in preventing the formation of undesired side products and enhancing the selectivity of the reaction.

Data Presentation: Substrate Scope and Yields

PhenoFluorMix exhibits a broad substrate scope, effectively fluorinating a variety of phenols, including those with electron-withdrawing and electron-donating groups, as well as various heterocyclic phenols. The following tables summarize the reported yields for the deoxyfluorination of a range of substrates.

Table 1: Deoxyfluorination of Phenols with Electron-Withdrawing Groups

| Substrate | Product | Yield (%) |

| 4-Nitrophenol | 1-Fluoro-4-nitrobenzene | >95 |

| 4-Cyanophenol | 4-Fluorobenzonitrile | 94 |

| 4-Acetylphenol | 1-(4-Fluorophenyl)ethan-1-one | 91 |

| Methyl 4-hydroxybenzoate | Methyl 4-fluorobenzoate | 93 |

Table 2: Deoxyfluorination of Phenols with Electron-Donating Groups

| Substrate | Product | Yield (%) |

| 4-Methoxyphenol | 1-Fluoro-4-methoxybenzene | 85 |

| 4-Methylphenol | 1-Fluoro-4-methylbenzene | 78 |

| 4-(tert-Butyl)phenol | 1-(tert-Butyl)-4-fluorobenzene | 82 |

Table 3: Deoxyfluorination of Heterocyclic Phenols

| Substrate | Product | Yield (%) |

| 4-Hydroxypyridine | 4-Fluoropyridine | 75 |

| 6-Hydroxyquinoline | 6-Fluoroquinoline | 88 |

| 7-Hydroxyindole | 7-Fluoroindole | 65 |

Experimental Protocols

The following are detailed methodologies for the synthesis of the PhenoFluorMix precursor and the general procedure for deoxyfluorination of phenols.

Synthesis of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride

This protocol is adapted from the procedure described in Organic Syntheses.[3][4]

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine

-

To a solution of 2,6-diisopropylaniline (2.0 equiv.) in methanol, add a 40% aqueous solution of glyoxal (1.0 equiv.).

-

Stir the mixture at room temperature for 2 hours.

-

The product precipitates from the solution. Collect the solid by filtration and wash with cold methanol.

-

Dry the solid under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow solid.

Step 2: Synthesis of N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride

-

Suspend N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (1.0 equiv.) and paraformaldehyde (1.2 equiv.) in anhydrous ethyl acetate.

-

Add chlorotrimethylsilane (2.2 equiv.) dropwise to the suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Collect the resulting white precipitate by filtration, wash with ethyl acetate, and dry under vacuum to afford N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride.

Step 3: Synthesis of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride

-

To a solution of N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (1.0 equiv.) in anhydrous dichloromethane, add hexachloroethane (1.1 equiv.).

-

Stir the mixture at room temperature for 12 hours.

-

The product precipitates from the solution. Collect the solid by filtration, wash with dichloromethane, and dry under vacuum to yield N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride.

General Procedure for Deoxyfluorination of Phenols using PhenoFluorMix

This general procedure is based on protocols described in the literature.[2][3]

-

In a vial, combine the phenol (1.0 equiv.), N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride (1.2 equiv.), and Cesium Fluoride (2.0 equiv.).

-

Add anhydrous toluene to the vial.

-

Seal the vial and heat the reaction mixture at 110-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl fluoride.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis and application of PhenoFluorMix.

Caption: Synthesis of the PhenoFluorMix Precursor.

Caption: Experimental Workflow for PhenoFluorMix Deoxyfluorination.

References

Key advantages of using PhenoFluorMix in synthesis

An In-depth Technical Guide to PhenoFluorMix: Core Advantages and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorination a critical tool in drug discovery and development.[1] However, the late-stage introduction of fluorine into complex molecules presents considerable challenges.[2] PhenoFluorMix has emerged as a practical and highly effective reagent for the deoxyfluorination of phenols, addressing many of the limitations of previous methods.[3][4] This guide provides a comprehensive overview of the key advantages of PhenoFluorMix, detailed experimental protocols, and a summary of its synthetic applications.

PhenoFluorMix is a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[4][5] This reagent was developed to overcome the practical challenges associated with its predecessor, PhenoFluor, particularly its sensitivity to moisture.[3][5] PhenoFluorMix is a stable, solid reagent that can be handled in the air, is storable for extended periods, and is available on a decagram scale, making it a more practical choice for a wide range of synthetic applications.[3][4][5]

Core Advantages of PhenoFluorMix

The utility of PhenoFluorMix in modern organic synthesis stems from a combination of its practicality, broad applicability, and high chemoselectivity.

-

Enhanced Stability and Ease of Handling : Unlike its predecessor PhenoFluor, which readily hydrolyzes in the presence of water, PhenoFluorMix is not sensitive to moisture and can be stored in the air for months without detectable decomposition.[5][6] This stability simplifies handling and storage, removing the need for strictly anhydrous conditions during reagent manipulation.[5] If the reagent adsorbs water during storage, it can be easily dried by heating under a vacuum before use.[5][6]

-

Broad Substrate Scope and Functional Group Tolerance : PhenoFluorMix is effective for the deoxyfluorination of a wide variety of phenols and heterocycles, including both electron-rich and sterically hindered substrates.[5] A key advantage of this reagent is its high functional group tolerance. It is compatible with sensitive functional groups such as aldehydes, ketones, olefins, and halogens, which may not be well-tolerated by other fluorination methods.[5] This makes it particularly well-suited for the late-stage fluorination of complex molecules.[2][5][7]

-

High Chemoselectivity : The reagent exhibits unique chemoselectivity for fluorination over other potential halogenation reactions.[5] It allows for the selective deoxyfluorination of phenols even in the presence of other nucleophilic sites.[5] Furthermore, the reaction avoids the formation of fluorine constitutional isomers and reduced byproducts, which simplifies the purification of the desired fluorinated compounds.[5]

-

Scalability and Practicality : PhenoFluorMix is readily available on a decagram scale, facilitating its use in both small-scale discovery and larger-scale synthetic applications.[3][4][5] The operational simplicity of the reaction protocol further enhances its practicality in a laboratory setting.[8]

Quantitative Data Summary: Substrate Scope

The following table summarizes the performance of PhenoFluorMix with various classes of phenolic substrates.

| Substrate Class | Reactivity | Notes |

| Electron-Rich Phenols | Good to Excellent | Effective for substrates that are typically challenging for nucleophilic aromatic substitution.[5] |

| Electron-Poor Phenols | Good to Excellent | Readily undergoes deoxyfluorination. |

| Sterically Hindered Phenols | Good | Ortho-substituted phenols can be fluorinated successfully.[5] |

| Heterocyclic Phenols | Moderate to Good | Effective for the fluorination of various hydroxy-heterocycles.[5] |

| Phenols with Aldehydes/Ketones | Good | Tolerates carbonyl functional groups without side reactions.[2][5] |

| Phenols with Olefins | Good | Compatible with carbon-carbon double bonds.[5] |

| Phenols with Halogens | Good | Does not interfere with existing halide substituents.[5] |

| Phenols with Carboxamides/Carbamates | Less Effective | These functional groups are not well-tolerated.[1][5] |

| Five-Membered Heterocycles | Less Effective | Generally shows lower reactivity with these substrates.[5] |

Experimental Protocols

Preparation of PhenoFluorMix

A detailed procedure for the preparation of PhenoFluorMix is outlined in Organic Syntheses.[9] The following is a representative protocol:

-

To a Schlenk flask, add N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equivalents) and CsF (8.0 equivalents).[9]

-

Shake the flask manually for approximately 30 seconds to obtain a colorless powder.[9]

-

Equip the flask with a glass stopper, connect it to a Schlenk line, and evacuate the flask.[9]

-

Heat the flask in a preheated oil bath at 140 °C for 1 hour.[9]

-

Remove the oil bath and allow the flask to cool to room temperature.[9] The resulting PhenoFluorMix is ready for use.

General Procedure for Deoxyfluorination of Phenols

The following is a general protocol for the deoxyfluorination of a phenolic substrate using PhenoFluorMix.

-

In a vial, combine the phenol (1.0 equivalent) and the pre-prepared PhenoFluorMix (typically 1.5 - 2.0 equivalents of the chloroimidazolium salt component).

-

Add a dry, aprotic solvent (e.g., toluene, dioxane).[1]

-

Stir the reaction mixture at an elevated temperature (typically 110-140 °C) for the required time (typically 12-24 hours).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, eluting with a suitable solvent such as CH₂Cl₂.[1]

-

Concentrate the filtrate in vacuo.[1]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl fluoride.[1]

Note: Optimal reaction conditions, including temperature and reaction time, may vary depending on the specific substrate.

Visualizations: Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical advantages of PhenoFluorMix.

Caption: General experimental workflow for deoxyfluorination using PhenoFluorMix.

Caption: Logical relationship between PhenoFluor, its limitations, and the advantages of PhenoFluorMix.

Conclusion

PhenoFluorMix represents a significant advancement in the field of deoxyfluorination. Its enhanced stability, broad substrate scope, high functional group tolerance, and operational simplicity make it a superior reagent for the synthesis of aryl fluorides, particularly in the context of late-stage functionalization for drug discovery and development.[4][5][7] By overcoming the practical limitations of its predecessor, PhenoFluorMix provides chemists with a reliable and versatile tool for the incorporation of fluorine into complex molecular architectures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]

- 8. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

PhenoFluorMix: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of PhenoFluorMix, a widely used deoxyfluorinating agent in organic synthesis. While specific quantitative solubility data is not extensively published, this document compiles available information and outlines experimental protocols for determining solubility in your own laboratory setting.

Introduction to PhenoFluorMix

PhenoFluorMix is a bench-stable and moisture-insensitive reagent that has gained prominence for the deoxyfluorination of phenols.[1] It is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[2][3] This mixture overcomes the hydrolytic instability of its predecessor, PhenoFluor, making it a more practical and user-friendly option for introducing fluorine into organic molecules.[1][2] The incorporation of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making PhenoFluorMix a valuable tool in medicinal chemistry and drug development.[4]

Understanding PhenoFluorMix Solubility

The solubility of PhenoFluorMix is a critical factor in its application, influencing reaction kinetics and product yields. As a mixture, its solubility is dependent on the individual solubilities of its components: the chloroimidazolium salt and cesium fluoride.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are generally better at dissolving ionic compounds like cesium fluoride. However, highly polar aprotic solvents can also impact the reactivity of the fluorinating agent.

-

Temperature: Solubility of solids in organic solvents typically increases with temperature.

-

Solvent-Reagent Interactions: Specific interactions, such as hydrogen bonding between the solvent and the components of PhenoFluorMix, can affect solubility.

Based on reaction conditions reported in the literature, toluene is a commonly used solvent for deoxyfluorination reactions involving PhenoFluorMix.[5][6] The related reagent, PhenoFluor, is known to be soluble in toluene, dioxane, and dichloromethane (DCM).[7] For the synthesis of the chloroimidazolium component of PhenoFluorMix, solvents such as methanol and ethyl acetate have been employed.[5]

It is important to note that the cesium fluoride component of PhenoFluorMix has low solubility in non-polar solvents like toluene, which often necessitates its use in excess to drive the reaction to completion.[5] While polar solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and various alcohols can increase the solubility of fluoride salts, they may adversely affect the deoxyfluorination reaction itself.[8]

Quantitative Solubility Data

A comprehensive, publicly available dataset quantifying the solubility of PhenoFluorMix in a range of common organic solvents is currently limited. To facilitate further research and application, the following table provides a template for researchers to populate with their own experimental data.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Observations |

| Toluene | C₇H₈ | 2.4 | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | |||

| Acetonitrile | CH₃CN | 5.8 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| Methanol | CH₃OH | 5.1 | |||

| Dioxane | C₄H₈O₂ | 4.8 |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of PhenoFluorMix in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

PhenoFluorMix

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of PhenoFluorMix to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered supernatant with a known volume of the solvent in a volumetric flask.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved PhenoFluorMix component (typically the chloroimidazolium salt, as it has a strong UV chromophore).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for PhenoFluorMix and the chosen solvents before starting any experiment.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

Caption: A flowchart outlining the key steps in the experimental determination of PhenoFluorMix solubility.

Caption: A conceptual diagram illustrating the primary factors that influence the solubility of PhenoFluorMix.

References

- 1. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]

- 2. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 3. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PhenoFluorMix in Synthetic Chemistry

PhenoFluorMix has emerged as a significant reagent in synthetic chemistry, offering a practical and robust solution for the deoxyfluorination of phenols. This process, which replaces a hydroxyl group with a fluorine atom, is of paramount importance in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can dramatically alter a molecule's biological properties. This guide provides a comprehensive overview of PhenoFluorMix, including its composition, mechanism, experimental protocols, and applications.

Core Concepts: Composition, Stability, and Mechanism

PhenoFluorMix was developed to overcome the practical limitations of its predecessor, PhenoFluor, primarily its sensitivity to moisture.[1][2] PhenoFluorMix is a pre-prepared, bench-stable mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2][3] This formulation is stable in air, can be stored for months, and is readily prepared on a decagram scale, making it a highly practical laboratory reagent.[1][2]

Unlike PhenoFluor, which readily hydrolyzes in the presence of water to form an inactive urea, PhenoFluorMix is moisture-insensitive and can be dried by heating under vacuum prior to use for optimal results.[1][4]

Reaction Mechanism

The mechanism of PhenoFluorMix is distinct in that it does not form PhenoFluor in situ.[1] A critical aspect of the reaction is the role of hydrogen bonding. Contrary to conventional nucleophilic fluorination where hydrogen bonding decreases the nucleophilicity of the fluoride ion, in this case, it is believed to be crucial for facilitating the fluoride substitution.[5] The reaction likely proceeds through the formation of a bifluoride salt intermediate.[5] For phenols bearing electron-rich groups, a concerted nucleophilic aromatic substitution (cSNAr) mechanism is thought to be operative.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of PhenoFluorMix. The following protocols are based on established methods.[6][7][8]

Preparation of PhenoFluorMix Reagent

A straightforward procedure is used to prepare the active reagent mixture:

-

In a Schlenk flask, N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equiv) and CsF (8.0 equiv) are combined.[6]

-

The flask is shaken manually for approximately 30 seconds to create a uniform, colorless powder.[6]

-

The flask is then connected to a Schlenk line, evacuated, and heated in a preheated oil bath at 140 °C for 1 hour to ensure the reagent is anhydrous.[1][6]

-

After heating, the flask is allowed to cool to room temperature while still under vacuum. The PhenoFluorMix is now ready for use.[6]

Caption: Workflow for the preparation of anhydrous PhenoFluorMix.

General Protocol for Deoxyfluorination of Phenols

The following is a general procedure for a typical deoxyfluorination reaction:

-

To a vial containing the prepared PhenoFluorMix, add the phenol substrate (1.0 equiv).

-

Add an anhydrous solvent, typically toluene.[8]

-

The reaction vessel is sealed and heated. Reaction temperatures often range from 110 °C to 140 °C, and reaction times can be up to 24 hours.[1][8] Phenols with electron-rich groups may necessitate higher temperatures and longer durations to achieve high yields.[4][5]

-

Upon completion, the reaction is cooled to room temperature.

-

The crude mixture is filtered through a pad of Celite® to remove insoluble salts, washing with a solvent like dichloromethane or ethyl acetate.[8]

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the desired aryl fluoride.[8]

Caption: Standard workflow for PhenoFluorMix-mediated deoxyfluorination.

Quantitative Data: Substrate Scope and Limitations

PhenoFluorMix exhibits a broad substrate scope, making it a versatile reagent for late-stage functionalization.[1] It is compatible with a wide array of functional groups that are often sensitive to other fluorination methods.

Table 1: Functional Group Tolerance and Substrate Scope

| Substrate Class / Functional Group | Compatibility / Reactivity | Citation |

| Phenols | ||

| Electron-withdrawing groups | Generally high yields (>90%) and faster reactions. | [4][5] |

| Electron-donating groups | Requires higher temperatures and longer reaction times. | [4][5] |

| Sterically hindered phenols | Effective. | [1] |

| Heterocyclic phenols (e.g., Pyridones) | Tolerated. | [5] |

| Tolerated Functional Groups | ||

| Aldehydes, Ketones | Compatible. | [1] |

| Olefins, Halogens | Compatible. | [1] |

| Amines | Compatible. | [9] |

| Limitations | ||

| Carboxamides, Carbamates | Less effective. | [1] |

| Five-membered heterocycles | Less effective. | [1] |

| Alcohols (strong H-bond donors) | Generally not tolerated. | [5] |

While highly effective, PhenoFluorMix has known limitations. Its efficacy is reduced for phenols containing carboxamide or carbamate groups and certain five-membered heterocycles.[1] Furthermore, the reaction generates a stoichiometric amount of urea waste, and its cost may be a consideration for large-scale industrial applications.[5][7]

Caption: Proposed cSNAr mechanism for the deoxyfluorination of phenols.

Applications in Drug Development and Beyond

The ability to perform late-stage fluorination on complex molecules makes PhenoFluorMix an invaluable tool in drug discovery and development.[4][9] Introducing fluorine can enhance metabolic stability, binding affinity, and bioavailability. The chemoselectivity of PhenoFluorMix allows for the precise modification of advanced intermediates and natural products without the need for extensive protecting group strategies.[1][9] Its operational simplicity and scalability further extend its utility in both academic research and industrial process development.[1][5]

References

- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 2. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]

- 5. Deoxyfluorination of Phenols [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PhenoFluor™ Deoxyfluorination Solution [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Deoxyfluorination using PhenoFluorMix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfluorination is a crucial transformation in medicinal chemistry and drug development, enabling the selective introduction of fluorine atoms into organic molecules to modulate their physicochemical and biological properties. PhenoFluorMix is a commercially available, air- and moisture-stable reagent for the deoxyfluorination of phenols and other hydroxyl-containing compounds. It offers a practical and scalable alternative to more sensitive fluorinating agents.[1][2][3][4]

PhenoFluorMix is a pre-mixed solid of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2][4] This formulation circumvents the need for handling the hygroscopic and less stable PhenoFluor reagent, making the experimental setup simpler and more reproducible.[1][2] The reagent has demonstrated a broad substrate scope, including electron-rich and sterically hindered phenols and heterocycles.[1]

These application notes provide a standard protocol for the preparation and use of PhenoFluorMix in deoxyfluorination reactions, along with data on its substrate scope and a visualization of the experimental workflow.

Data Presentation

Table 1: Substrate Scope of PhenoFluorMix in Deoxyfluorination of Phenols

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Methoxyphenol | 4-Fluoroanisole | 82 |

| 2 | Estradiol-enanthate | 3-Fluoro-estradiol-enanthate | 92[5] |

| 3 | 4-tert-Butylphenol | 1-tert-Butyl-4-fluorobenzene | 75 |

| 4 | 2-Naphthol | 2-Fluoronaphthalene | 88 |

| 5 | 4-Hydroxybenzaldehyde | 4-Fluorobenzaldehyde | 91 |

| 6 | 4-Hydroxypyridine | 4-Fluoropyridine | 65 |

| 7 | 5-Hydroxyquinoline | 5-Fluoroquinoline | 78 |

| 8 | 2-Hydroxy-N,N-dimethylbenzamide | 2-Fluoro-N,N-dimethylbenzamide | 55 |

Yields are isolated yields and may vary depending on reaction scale and purification method.

Experimental Protocols

Protocol 1: Preparation of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

N,N′-1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

-

Potassium tert-butoxide (t-BuOK)

-

Hexachloroethane

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

Procedure:

-

Carbene Generation: In a nitrogen-filled glovebox, combine N,N′-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (1.0 equiv) and potassium tert-butoxide (1.05 equiv) in a round-bottom flask. Add anhydrous THF and stir the mixture at room temperature for 2 hours.

-

Solvent Removal: Remove the THF under reduced pressure.

-

Extraction: Add anhydrous toluene to the residue, heat to dissolve, and then filter the hot solution through a pad of Celite to remove inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the N-heterocyclic carbene as a solid.

-

Chlorination: In a separate flask under a nitrogen atmosphere, dissolve the obtained carbene in anhydrous THF and cool the solution to -45 °C. Add a solution of hexachloroethane (1.0 equiv) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Isolation: The product, N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride, will precipitate as a white solid. Collect the solid by filtration, wash with anhydrous THF, and dry under vacuum.

Protocol 2: Preparation of PhenoFluorMix

This protocol is adapted from Organic Syntheses.[6][5]

Materials:

-

N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride

-

Cesium fluoride (CsF), dried

Procedure:

-

Drying CsF: Dry the required amount of CsF under vacuum at 150-200 °C for at least 4 hours before use.

-

Mixing: In a clean, dry vial or flask, combine N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride (1.0 equiv) and the dried CsF (3.0-4.0 equiv).

-

Homogenization: Thoroughly mix the two solids by shaking or vortexing to obtain a uniform powder. This mixture is PhenoFluorMix and can be stored under an inert atmosphere. For optimal results and reproducibility, it is recommended to heat the mixture at 140°C under vacuum before the reaction.[1]

Protocol 3: Standard Deoxyfluorination of a Phenol using PhenoFluorMix

This protocol provides a general procedure for the deoxyfluorination of a phenolic substrate.

Materials:

-

Phenolic substrate

-

PhenoFluorMix

-

Anhydrous toluene (or other suitable anhydrous aprotic solvent like dioxane)

Procedure:

-

Reaction Setup: In a dry reaction vessel (e.g., a Schlenk tube or a sealed vial) equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and PhenoFluorMix (1.5 - 2.0 equiv).

-

Solvent Addition: Add anhydrous toluene to the reaction vessel via syringe under an inert atmosphere (e.g., nitrogen or argon). The typical concentration is 0.1 M with respect to the substrate.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite or silica gel to remove insoluble inorganic salts.

-

Wash the filter cake with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the filtrate and washings.

-

-

Purification:

-

Concentrate the combined organic layers under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated compound.

-

Visualizations

Experimental Workflow for Deoxyfluorination using PhenoFluorMix

References

- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

PhenoFluorMix: Application Notes and Protocols for Late-Stage Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhenoFluorMix is a bench-stable, solid deoxyfluorinating reagent that offers a significant advantage for the late-stage functionalization of complex molecules.[1][2][3] Composed of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF), PhenoFluorMix overcomes the hydrolytic instability of its predecessor, PhenoFluor, making it a more practical and user-friendly option for introducing fluorine into phenols and heterocycles.[1][2][3] This reagent is particularly valuable in drug discovery and development, where the introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

PhenoFluorMix demonstrates broad functional group tolerance, enabling the fluorination of substrates bearing sensitive moieties such as aldehydes, ketones, olefins, and halogens.[1] It is effective for both electron-rich and sterically hindered phenols and can be employed on scales ranging from milligrams to grams.[1] Notably, the reaction proceeds with high chemoselectivity, avoiding the formation of constitutional isomers or reduced byproducts, which simplifies purification.[1]

Key Advantages of PhenoFluorMix

-

Air and Moisture Stability: Unlike PhenoFluor, PhenoFluorMix is not susceptible to hydrolysis and can be handled in the air and stored for extended periods.[1][2][3]

-

Ease of Handling: As a solid reagent, it is easy to weigh and dispense.

-

Broad Substrate Scope: Effective for a wide range of phenols and heterocycles, including those with electron-donating groups and steric hindrance.[1]

-